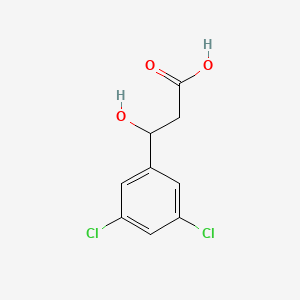![molecular formula C23H21N5O3 B2508085 N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide CAS No. 1207006-26-5](/img/structure/B2508085.png)
N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide" is a complex molecule that appears to be related to a class of compounds with potential antibacterial and antiviral properties. The furan and pyrimidine moieties within the structure suggest that it may interact with biological systems in a significant way, potentially inhibiting the growth of bacteria or the replication of viruses .
Synthesis Analysis
The synthesis of related compounds typically involves the cyclization of various substituted propenones with N-substituted phenyl hydrazine in the presence of an acid catalyst in an alcoholic solvent . The synthesis process is likely to be similar for the compound , although specific details would require further investigation.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectroscopic methods such as IR, 1H NMR, 13C NMR, and ESI-MS, and their purity confirmed by elemental analyses . These techniques would be essential in determining the precise structure of "this compound" as well.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely involve the functional groups present in its structure, such as the furan ring and the amide linkage. These groups could participate in various chemical reactions, potentially leading to the formation of new derivatives with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized in terms of their solubility, melting points, and stability. The antibacterial activity of similar compounds has been evaluated using the microdilution method to determine the minimum inhibitory concentration (MIC) against various bacteria . Additionally, some compounds have been tested for antiviral activity against the H5N1 avian influenza virus, showing promising results . The QSAR models developed for related compounds using Hansch analysis and molecular connectivity indices could provide insights into the physical and chemical properties that contribute to their biological activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Several studies have focused on the synthesis of new series of compounds incorporating pyrazole and imidazole derivatives, indicating a significant interest in these heterocycles due to their promising biological activities, including antimicrobial properties (Idhayadhulla, Kumar, & Abdul, 2012). These findings suggest that compounds with pyrazole and furan components might also exhibit similar biological activities, warranting further investigation.
Antiviral Activity
Research into heterocyclic compounds based on furanone derivatives has demonstrated potential antiviral activity, particularly against avian influenza virus H5N1 (Flefel, Abdel-Mageid, Tantawy, Ali, & Amr, 2012). This indicates that structurally related compounds, such as the one , could be explored for their antiviral capabilities, adding to the compound's potential research applications.
Anticancer and Anti-Inflammatory Potential
Compounds featuring pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities, particularly as anti-5-lipoxygenase agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016). This research area could be relevant for the compound , suggesting its potential application in developing new anticancer or anti-inflammatory drugs.
Antimicrobial Properties
The synthesis of novel polyheterocyclic systems derived from cyclopenta[pyrido]furo[pyrimidine] derivatives and their evaluation for antimicrobial activity highlight the importance of such structures in developing new antimicrobial agents (Sirakanyan, Spinelli, Geronikaki, Kartsev, Stepanyan, Hakobyan, & Hovakimyan, 2021). This suggests that the compound under discussion might also hold promise in antimicrobial drug research.
Eigenschaften
IUPAC Name |
N-[5-(furan-2-yl)-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c29-21(12-11-15-6-2-1-3-7-15)25-20-14-18(19-10-5-13-31-19)27-28(20)23-24-17-9-4-8-16(17)22(30)26-23/h1-3,5-7,10,13-14H,4,8-9,11-12H2,(H,25,29)(H,24,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBZEQGIOREYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)N3C(=CC(=N3)C4=CC=CO4)NC(=O)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

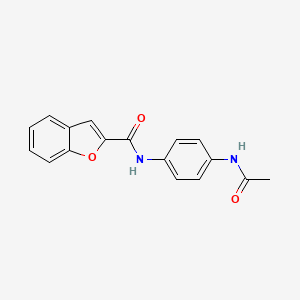

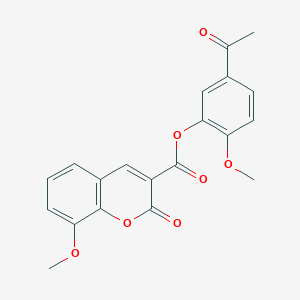
![N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2508007.png)

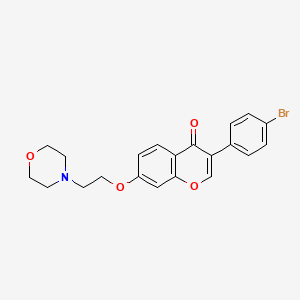
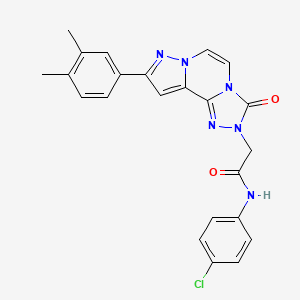

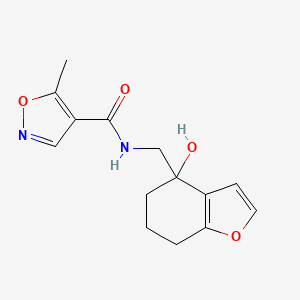
![(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine hydrochloride](/img/structure/B2508017.png)

![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B2508019.png)
